5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a piperidine ring and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and thiadiazole rings in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
Compounds containing piperidine and thiadiazole moieties are known to interact with a variety of biological targets. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals . Similarly, indole derivatives, which are structurally similar to thiadiazole, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound, it’s challenging to identify the exact biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they likely have favorable ADME properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpiperidine with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the thiadiazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amine group. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at room temperature.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its dual ring structure allows it to interact with multiple biological pathways, making it a versatile candidate for therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and reactivity.
Comparison with Similar Compounds
- 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-thiol
- 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-one
- 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-carboxylic acid
Comparison: Compared to its analogs, 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the amine group. This allows for additional hydrogen bonding and increased reactivity in substitution reactions. Its dual ring structure also provides a versatile scaffold for the development of new compounds with enhanced biological activities.
Properties
IUPAC Name |
5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-6-4-2-3-5-12(6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEKEBZZJTVYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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